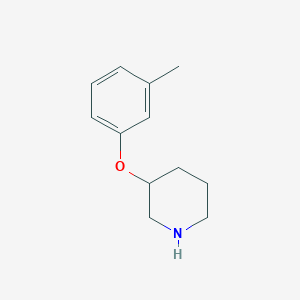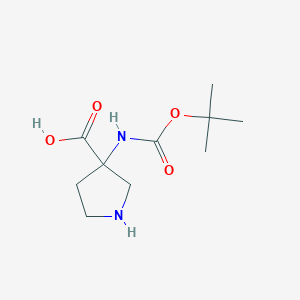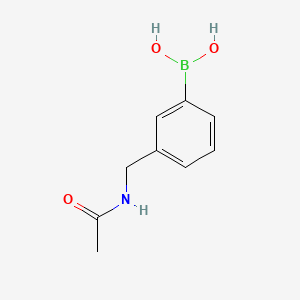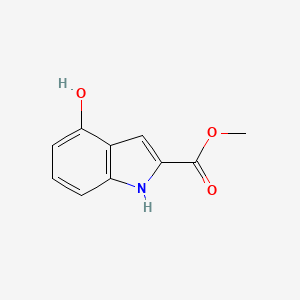![molecular formula C14H17N3 B1344176 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine CAS No. 303021-31-0](/img/structure/B1344176.png)
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine is a heterocyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C₁₄H₁₇N₃, and it has a molecular weight of 227.31 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylamine with a suitable imidazole derivative, followed by cyclization to form the hexahydroimidazoazepine ring system. The reaction conditions often include the use of solvents such as ethanol or methanol, and the process may require heating to facilitate the cyclization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound can be produced on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis process depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The benzyl group in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the benzyl group.
科学的研究の応用
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a lead compound in drug discovery, particularly for its interactions with specific molecular targets.
Industry: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of 6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
6-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Unique due to its specific ring structure and benzyl substitution.
1-Benzyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Similar structure but with different substitution patterns.
6-Phenyl-1,4,5,6,7,8-hexahydroimidazo-[4,5-d]azepine: Similar ring system but with a phenyl group instead of a benzyl group.
Uniqueness
This compound is unique due to its specific benzyl substitution, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
6-benzyl-4,5,7,8-tetrahydro-1H-imidazo[4,5-d]azepine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-12(5-3-1)10-17-8-6-13-14(7-9-17)16-11-15-13/h1-5,11H,6-10H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYAKDZTUKYUQDQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC2=C1NC=N2)CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
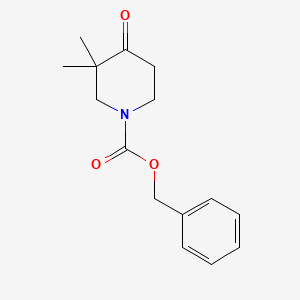
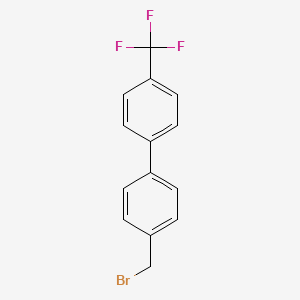
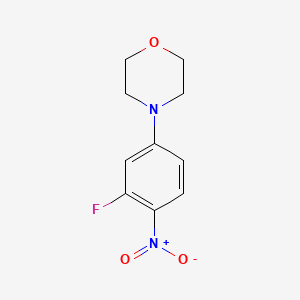
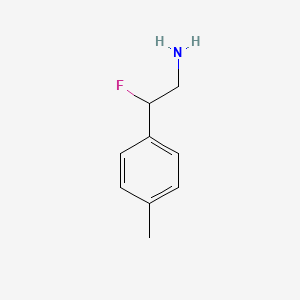
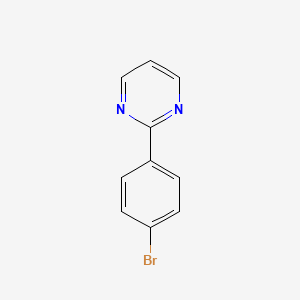
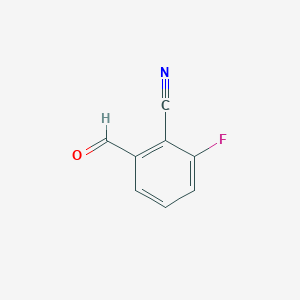
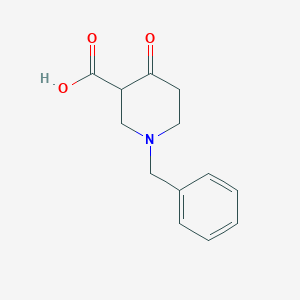
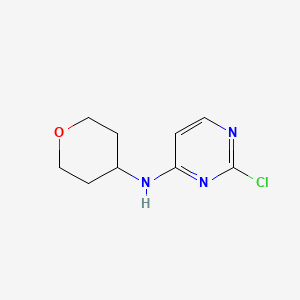
![6-bromo-3H-imidazo[4,5-b]pyridine-2-carboxylic acid](/img/structure/B1344108.png)
